Product packaging for 5-Fluoro-3-methylbenzo[d]isoxazole(Cat. No.:CAS No. 1260762-27-3)

5-Fluoro-3-methylbenzo[d]isoxazole

Cat. No.: B1321199
CAS No.: 1260762-27-3
M. Wt: 151.14 g/mol
InChI Key: DEXSFBLLWZSENJ-UHFFFAOYSA-N
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Description

Compound Identification: 5-Fluoro-3-methylbenzo[d]isoxazole is an organic compound with the molecular formula C 8 H 6 FNO and a molecular weight of 151.14 g/mol. Its CAS registry number is 1260762-27-3 . The compound should be stored sealed in a dry environment at 2-8°C . Research Context of Isoxazole Derivatives: The isoxazole ring is a significant scaffold in medicinal chemistry and organic synthesis . Compounds containing this structure are investigated for a broad spectrum of biological activities. Nearly two dozen pharmaceuticals containing a 3- or 5-methylisoxazole motif have been approved by the FDA, and many more are in clinical studies . Introducing fluorine atoms into molecular structures is a common strategy in drug discovery, as it can profoundly improve a compound's physicochemical characteristics, metabolic stability, and bioavailability . Specifically, isoxazole derivatives have demonstrated potential as agents with antimicrobial, antiviral, anti-inflammatory, and anticancer properties in research settings . They can act through various mechanisms, such as inhibiting specific enzymes like protein kinases or tubulin, and inducing apoptosis . The incorporation of an isoxazole ring can lead to enhanced physical-chemical properties and reduced cytotoxicity, making it a popular scaffold for developing new therapeutic agents . Note for Researchers: This product is intended for research purposes and is not for human or diagnostic use. The specific research applications and mechanistic action of this compound are an active area of exploration, building upon the established importance of the isoxazole chemical class in drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B1321199 5-Fluoro-3-methylbenzo[d]isoxazole CAS No. 1260762-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXSFBLLWZSENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610288
Record name 5-Fluoro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260762-27-3
Record name 5-Fluoro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Fluoro 3 Methylbenzo D Isoxazole and Its Derivatives

Classical and Contemporary Approaches to Benzo[d]isoxazole Ring Formation

The construction of the benzo[d]isoxazole ring, the central structural motif of 5-fluoro-3-methylbenzo[d]isoxazole, relies on a variety of synthetic strategies. These methods can be broadly classified into two main categories: intramolecular cyclization reactions and cycloaddition reactions. These approaches offer versatile pathways to this heterocyclic system, enabling the introduction of various substituents.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct and efficient method for the formation of the benzo[d]isoxazole ring. This approach involves the formation of a new bond within a single molecule that is suitably functionalized to facilitate ring closure.

A prominent classical method for synthesizing benzo[d]isoxazole derivatives is the intramolecular cyclization of o-hydroxyaryl ketoximes. For the synthesis of this compound, the logical precursor would be the oxime of 2'-hydroxy-5'-fluoroacetophenone. This reaction typically proceeds via dehydration, often facilitated by a dehydrating agent or by heating, which induces the cyclization of the ketoxime to form the stable benzo[d]isoxazole ring system.

The general transformation can be represented as follows:

Starting MaterialProductConditions
2'-Hydroxy-5'-fluoroacetophenone oximeThis compoundDehydrating agent (e.g., Ac₂O, P₂O₅) or thermal
Substituted o-hydroxyaryl ketoximesSubstituted benzo[d]isoxazolesBase or acid catalysis, heating

This method is advantageous due to the direct conversion of a readily accessible acyclic precursor into the desired heterocyclic product.

The cyclization of an o-hydroxyaryl ketoxime to a benzo[d]isoxazole is a type of intramolecular nucleophilic substitution or addition. The reaction is typically initiated by the activation of the oxime hydroxyl group, making the nitrogen atom more susceptible to nucleophilic attack.

The proposed mechanism involves the following key steps:

Activation of the Oxime: In the presence of an acid or a dehydrating agent, the hydroxyl group of the oxime is protonated or converted into a better leaving group.

Nucleophilic Attack: The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the nitrogen atom of the activated oxime.

Ring Closure and Elimination: This attack leads to the formation of a five-membered ring intermediate. Subsequent elimination of a water molecule (or another leaving group) results in the formation of the aromatic benzo[d]isoxazole ring.

Alternatively, under basic conditions, the phenolic proton is removed, generating a more nucleophilic phenoxide ion. This phenoxide then attacks the oxime, leading to ring closure. This base-mediated pathway is particularly effective for substrates with electron-withdrawing groups on the aromatic ring. nih.gov The efficiency of these nucleophilic cyclizations is influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions employed. beilstein-journals.orgrsc.org

[3+2] Cycloaddition Reactions in Isoxazole (B147169) Synthesis

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is a powerful and widely utilized contemporary method for the synthesis of isoxazole rings. nih.govrsc.org This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring.

In the context of isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide. Nitrile oxides are often generated in situ from stable precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation) to prevent their dimerization. beilstein-journals.orgorganic-chemistry.org These nitrile oxides then readily react with dipolarophiles such as alkenes to form isoxazolines, which can be subsequently oxidized to isoxazoles, or directly with alkynes to yield isoxazoles. organic-chemistry.orgnih.gov

The synthesis of substituted isoxazoles via this method offers a high degree of flexibility, as the substituents on both the nitrile oxide and the alkyne can be varied to produce a wide range of derivatives. nih.govrsc.org

General Reaction Scheme:

R-C≡N⁺-O⁻ (Nitrile Oxide) + R'C≡CR'' (Alkyne) → 3,4,5-trisubstituted isoxazole

Various catalysts, including copper and ruthenium, have been employed to facilitate these cycloaddition reactions, often improving yields and regioselectivity, although metal-free approaches are also prevalent. nih.gov

A critical aspect of the [3+2] cycloaddition approach is controlling the regioselectivity of the reaction. The addition of a nitrile oxide to an unsymmetrical alkyne can potentially lead to two different regioisomeric isoxazoles. The outcome is governed by both steric and electronic factors of the reactants. Generally, the reaction is highly regioselective, with the oxygen atom of the nitrile oxide adding to the more electron-deficient carbon of the alkyne and the carbon atom of the nitrile oxide adding to the more electron-rich carbon.

The regioselectivity can be influenced by:

Substituents: The electronic nature of the substituents on both the nitrile oxide and the alkyne plays a crucial role.

Catalysts: The use of specific metal catalysts can reverse or enhance the inherent regioselectivity of the cycloaddition.

Reaction Conditions: Solvents and temperature can also affect the isomeric ratio of the products.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

A foundational approach to isoxazole synthesis involves the condensation of a nitrogen-oxygen unit, typically from hydroxylamine or its derivatives, with a carbon framework containing suitable functional groups.

The reaction between 1,3-dicarbonyl compounds and hydroxylamine hydrochloride is a classic and effective method for forming the isoxazole ring. In the context of benzo[d]isoxazole synthesis, the process typically begins with an ortho-hydroxyaryl ketone, which contains the necessary functionalities. For the synthesis of this compound, a suitable precursor would be a derivative of 2-hydroxy-5-fluoroacetophenone. The general mechanism involves the reaction of the ketone with hydroxylamine to form an oxime, followed by an intramolecular cyclization where the phenolic hydroxyl group displaces a leaving group, or dehydration occurs to close the ring.

Similarly, chalcones (α,β-unsaturated ketones) derived from aryl ketones can react with hydroxylamine hydrochloride to yield isoxazole derivatives. mdpi.com For instance, the reaction of a chalcone (B49325) with hydroxylamine hydrochloride and sodium acetate (B1210297) in refluxing ethanol (B145695) has been used to prepare 3,5-disubstituted isoxazoles. mdpi.com Another documented synthesis involves the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride, which yields a fused isoxazole structure, demonstrating the versatility of this approach for creating complex heterocyclic systems. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient strategy for synthesizing substituted isoxazoles. ufms.br A common MCR for isoxazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester like methyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.netresearchgate.net This approach is valued for its high atom economy and procedural simplicity. researchgate.net

A more advanced and highly relevant multicomponent strategy for the benzo[d]isoxazole core is the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. nih.govorganic-chemistry.org In this sophisticated one-pot procedure, both reactive intermediates are generated simultaneously. The aryne, such as benzyne, can be formed from an o-(trimethylsilyl)aryl triflate precursor using a fluoride (B91410) source like cesium fluoride (CsF). nih.gov The same fluoride source can also act as a base to generate a nitrile oxide from a chlorooxime. nih.gov The subsequent cycloaddition of these two transient species directly furnishes the benzo[d]isoxazole ring system. This method is notable for its mild reaction conditions and tolerance of a wide variety of functional groups on both the aryne and nitrile oxide components, providing a direct route to diversely functionalized benzisoxazoles. nih.govorganic-chemistry.org

Table 1: [3+2] Cycloaddition for Benzisoxazole Synthesis

Aryne PrecursorChlorooximeCatalyst/BaseYieldReference
o-(trimethylsilyl)phenyl triflate4-Methoxybenzoyl chloride oximeCsF90% nih.gov
o-(trimethylsilyl)phenyl triflateCyclopropanecarbonyl chloride oximeCsF83% nih.gov
3,4-Difluoro-o-(trimethylsilyl)phenyl triflate4-Methoxybenzoyl chloride oximeCsF36% nih.gov

Ring-Opening and Intramolecular Vinylic Substitution Reactions

The formation of the benzo[d]isoxazole ring is frequently accomplished via intramolecular cyclization of precursors such as o-substituted aryl oximes. chim.it This process involves an intramolecular nucleophilic attack from the oxime oxygen onto the aromatic ring, leading to the displacement of a leaving group and the formation of the N-O bond, which closes the five-membered ring. The commonly accepted mechanism for this SNAr (nucleophilic aromatic substitution) reaction starts with the deprotonation of the oxime hydroxyl group, followed by the intramolecular O-attack at the ortho-position of the aryl ring to eliminate a halide or other leaving group. chim.it The efficiency of this cyclization is enhanced by the presence of electron-withdrawing groups on the aromatic ring. chim.it

In a related strategy, the oxidation of 2-allylanilines with reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to 3-vinylbenzisoxazoles. chim.it The proposed mechanism is complex, involving the in-situ formation of an aryne and a nitrile oxide from the starting aniline, which then undergo a [3+2] cycloaddition to yield the final product. chim.it

Advanced Synthetic Strategies and Catalytic Systems

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of benzo[d]isoxazoles has benefited significantly from the application of transition metal catalysis and the adoption of green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and copper, are powerful catalysts for forming the C-O and C-N bonds necessary for constructing the benzo[d]isoxazole core. chim.itmdpi.comresearchgate.net Palladium-catalyzed intramolecular cyclization of o-haloaryl oximes has been reported to produce benzisoxazoles in excellent yields. chim.it For instance, the reaction of 2-chloroaryl or 2-bromoaryl oximes in the presence of Pd(OAc)₂ and a base like t-BuONa effectively yields the corresponding benzisoxazole derivatives. chim.it

Copper(I) salts offer a more economical alternative to palladium for these cyclizations. chim.it Copper-catalyzed intramolecular O-arylation of N-(2-halophenyl)benzamides is an effective method for producing 2-substituted benzoxazoles, and similar principles can be applied to isoxazole synthesis. nih.gov Specifically for benzisoxazoles, the cyclization of (Z)-oximes derived from 2-bromoacetophenones can be achieved using CuI with a ligand such as N,N'-dimethylethylenediamine (DMEDA) under mild, room-temperature conditions. chim.it Iron catalysis has also been explored for related heterocycle syntheses, such as the iron(III)-catalyzed bromination followed by copper(I)-catalyzed cyclization to form 2-arylbenzoxazoles. researchgate.net

Table 2: Transition Metal-Catalyzed Benzisoxazole Synthesis

SubstrateCatalystLigandBaseYieldReference
2-Haloaryl oximePd(OAc)₂-t-BuONaup to 88% chim.it
(Z)-2-Bromoaryl oximeCuIDMEDA-Good chim.it
N-(2-Iodophenyl)benzamideCuIMethyl 2-methoxybenzoateK₂CO₃- nih.gov

Green Chemistry Principles in Isoxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In isoxazole synthesis, this has been pursued through the use of eco-friendly catalysts, alternative solvents, and energy-efficient reaction conditions. orgchemres.org

One notable green approach is the use of natural acid catalysts, such as fruit juices from Cocos nucifera (coconut) or Citrus limetta, to mediate multicomponent reactions for isoxazole synthesis. nih.govresearchgate.netresearchgate.net These methods offer a simple, efficient, and environmentally benign pathway to isoxazole derivatives. nih.govresearchgate.net The use of water as a solvent is another key green strategy, as demonstrated in the one-step synthesis of related benzazole-2-thiols. rsc.org

Solvent-free conditions, often combined with ultrasound irradiation (sonication), provide another green alternative that can lead to faster reaction rates and high yields. nih.govresearchgate.net For example, the synthesis of benzoxazoles has been achieved under solvent-free sonication using a recyclable magnetic nanoparticle-supported catalyst, which can be easily separated from the reaction mixture with a magnet and reused. nih.govresearchgate.net These methodologies, while often demonstrated on related heterocycles like benzoxazoles, showcase principles that are directly applicable to the greener synthesis of benzo[d]isoxazoles.

Direct Functionalization and C-H Activation Methods

Direct functionalization and C-H activation represent modern and efficient strategies for the synthesis of complex molecules by selectively modifying C-H bonds. In the context of this compound, these methods could theoretically offer a more atom-economical and streamlined approach compared to traditional multi-step syntheses.

Research in the broader field of isoxazole and benzisoxazole chemistry has demonstrated the feasibility of C-H activation. For instance, palladium-catalyzed direct arylation of isoxazoles at the 5-position has been achieved, showcasing the potential for functionalizing this heterocycle. nuph.edu.ua Similarly, rhodium(III)-catalyzed C-H alkynylation of isoxazoles directed by the isoxazole group itself has been reported. rsc.org

However, the direct C-H methylation of a pre-formed 5-fluorobenzo[d]isoxazole (B1612540) at the 3-position remains a challenging transformation that is not yet well-documented in the scientific literature. The presence of the fluorine atom can influence the electronic properties of the aromatic ring, potentially altering the reactivity and regioselectivity of C-H activation processes.

While direct C-H activation for this specific transformation is an area ripe for exploration, current established synthetic routes predominantly rely on the construction of the benzo[d]isoxazole ring from appropriately substituted precursors.

Specific Synthetic Considerations for this compound Core Structure

The construction of the this compound core necessitates careful consideration of the regioselective introduction of both the fluorine and methyl substituents. The most common and practical approach involves the cyclization of a substituted o-hydroxyacetophenone oxime.

Introduction of the Fluoro Substituent at Position 5

The introduction of the fluorine atom at the 5-position of the benzo[d]isoxazole ring is typically achieved by utilizing a starting material that already contains the fluorine atom at the desired position. A key and commercially available precursor for this strategy is 4'-Fluoro-2'-hydroxyacetophenone . sigmaaldrich.com

The synthesis of the benzo[d]isoxazole ring from this precursor generally follows a two-step sequence:

Oximation: The ketone group of 4'-Fluoro-2'-hydroxyacetophenone is converted to an oxime by reaction with hydroxylamine hydrochloride. This reaction forms 4'-Fluoro-2'-hydroxyacetophenone oxime.

Cyclization: The resulting oxime undergoes intramolecular cyclization to form the benzo[d]isoxazole ring. This cyclization is often promoted by a dehydrating agent or by heating. The lone pair of electrons on the oxime nitrogen attacks the phenolic oxygen, followed by dehydration to yield the aromatic heterocyclic system.

The regioselectivity of the cyclization ensures the formation of the 5-fluoro isomer due to the fixed position of the fluorine atom on the starting benzene (B151609) ring.

While direct fluorination of a pre-formed 3-methylbenzo[d]isoxazole (B15219) is a theoretical possibility, methods for direct fluorination of the isoxazole ring have predominantly focused on the C-4 position using electrophilic fluorinating agents like Selectfluor™. academie-sciences.frresearchgate.net The selective fluorination at the C-5 position of the benzene ring of a benzo[d]isoxazole via C-H activation is not a commonly reported method.

Regiospecific Methylation at Position 3

The methyl group at the 3-position of the this compound core originates from the acetyl group of the starting material, 4'-Fluoro-2'-hydroxyacetophenone. The cyclization of the corresponding oxime locks the methyl group into the 3-position of the newly formed benzo[d]isoxazole ring.

This approach offers excellent regiocontrol for the placement of the methyl group. Alternative strategies, such as the direct C-H methylation of 5-fluorobenzo[d]isoxazole, are not well-established. While palladium-catalyzed methylation of aryl halides is a known reaction, the direct C-H methylation of an electron-rich heterocyclic system like benzo[d]isoxazole, particularly with the directing influence of a fluorine substituent, would require specific catalyst development. nih.gov

The synthesis of 3,5-disubstituted isoxazoles through methods like the reaction of β-nitroenones or via domino reactions offers general strategies for controlling substitution patterns. nih.gov However, for the specific target of this compound, the cyclization of 4'-Fluoro-2'-hydroxyacetophenone oxime remains the most direct and regiochemically predictable route.

Data Tables

Table 1: Key Starting Materials and Intermediates

Compound NameStructureRole in Synthesis
4'-Fluoro-2'-hydroxyacetophenoneKey starting material containing the fluoro and acetyl groups. sigmaaldrich.com
4'-Fluoro-2'-hydroxyacetophenone oximeIntermediate formed by the reaction of the starting ketone with hydroxylamine.
This compoundFinal target compound.

Table 2: Summary of Synthetic Approaches

SectionSynthetic MethodKey FeaturesReported for AnalogsDirect Applicability to Target
2.2.3Direct C-H Activation/FunctionalizationAtom-economical, potential for late-stage modification.Arylation and alkynylation of isoxazoles. nuph.edu.uarsc.orgNot well-established for C3-methylation of 5-fluorobenzo[d]isoxazole.
2.3.1Introduction of Fluoro GroupUse of pre-fluorinated starting material (4'-Fluoro-2'-hydroxyacetophenone).Synthesis of various fluorinated heterocycles.Highly applicable and regioselective.
2.3.2Regiospecific MethylationMethyl group originates from the acetyl group of the starting material.Common strategy in the synthesis of 3-methyl-substituted benzo[d]isoxazoles.Highly applicable and regioselective.

Computational Chemistry and Theoretical Modeling of 5 Fluoro 3 Methylbenzo D Isoxazole and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the electronic landscape of a molecule, which is crucial for predicting its reactivity and potential biological interactions.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. researchgate.netresearchgate.net For benzisoxazole derivatives, DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-311+G(d,p), are employed to determine optimized geometries and electronic properties. researchgate.netacu.edu.in These calculations provide a foundational understanding of the molecule's stability and electronic distribution. Theoretical studies on related isoxazole (B147169) systems have demonstrated the utility of DFT in optimizing molecular structures and understanding electronic parameters, which is essential for predicting their behavior in different chemical environments. nih.gov

HOMO-LUMO Energy Gap Analysis and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive.

For isoxazole derivatives, the HOMO and LUMO energies are calculated to derive important reactivity indices. acu.edu.in These indices, including electronegativity (χ), global hardness (η), chemical potential (μ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. researchgate.netacu.edu.in For instance, a study on 3-phenyl-5-furan isoxazole derivatives utilized DFT to calculate these parameters, offering insights into their reaction mechanisms. acu.edu.in

Below is a representative table of calculated quantum chemical parameters for a generic isoxazole derivative, illustrating the type of data generated from these studies.

ParameterFormulaValue (a.u.)
HOMO EnergyEHOMO-6.5100
LUMO EnergyELUMO-2.1550
Energy GapΔE = ELUMO - EHOMO4.3550
Ionization PotentialI = -EHOMO6.5100
Electron AffinityA = -ELUMO2.1550
Electronegativityχ = (I + A) / 24.3325
Global Hardnessη = (I - A) / 22.1775
Chemical Potentialμ = -(I + A) / 2-4.3325
Electrophilicity Indexω = μ² / (2η)4.3101
Global SoftnessS = 1 / (2η)0.2296
Note: These values are illustrative and based on a representative 3-phenyl-5-furan isoxazole derivative from a cited study. acu.edu.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative electrostatic potential, often associated with lone pairs of electrons and serving as sites for electrophilic attack. Conversely, blue areas denote positive electrostatic potential, typically around hydrogen atoms, indicating sites for nucleophilic attack.

For isoxazole derivatives, MEP maps can reveal the reactive sites on the molecular surface. acu.edu.in For example, in flavone (B191248) derivatives, which share structural similarities with benzisoxazoles, MEP maps have been used to correlate the electrostatic potential with biological activity. nih.gov The addition of an isoxazole ring has been shown to introduce significant negative partial charge to the A,B-ring system of a steroid, which can be visualized through MEP mapping. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and flexibility of a compound. mdpi.com

For isoxazole derivatives, MD simulations are used to study the stability of ligand-receptor complexes. nih.govmdpi.com These simulations, often performed using software like NAMD with force fields such as CHARMM36, can reveal how a molecule like 5-Fluoro-3-methylbenzo[d]isoxazole might behave in a biological environment, such as in a solvent or bound to a protein. mdpi.com A 100 ns molecular dynamics study, for instance, can be conducted to examine the dynamic behavior and stability of a potent isoxazole derivative in complex with target bacterial proteins. nih.gov The collision-induced dissociation of deprotonated isoxazole and 3-methyl isoxazole has been studied using direct chemical dynamics simulations, providing detailed atomic-level dissociation mechanisms. researchgate.netnih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies on isoxazole derivatives have been successful in predicting their binding modes and affinities with various biological targets. nih.govnih.gov For example, docking studies have been performed on isoxazole derivatives against the main protease of COVID-19, showing good theoretical affinity. nih.gov Similarly, new phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and their significant binding modes with high dock scores against the 3V2B protein were revealed through molecular docking. nih.gov

These studies typically involve preparing the protein and ligand structures, performing the docking using software like AutoDock, and analyzing the resulting poses and scoring functions to predict the binding affinity. nih.gov The results from these studies are crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. For instance, docking studies on 3-phenyl-5-furan isoxazole derivatives against COX-2 protein have provided insights into their anti-inflammatory activity. acu.edu.in

Computational Screening for Target Identification

Computational screening, particularly through molecular docking and virtual screening techniques, has become an indispensable tool in the early stages of drug discovery for identifying potential biological targets of novel compounds. For this compound and its analogues, these in silico methods are employed to predict their binding affinity and mode of interaction with a wide array of protein targets. This approach accelerates the identification of promising lead candidates and provides insights into their potential mechanisms of action.

Virtual screening of benzisoxazole derivatives has been successfully applied to identify inhibitors for various enzymes and receptors. For instance, benzisoxazole analogues have been screened against targets such as the bromodomain and extra-terminal (BET) family proteins, which are of interest in cancer therapy. nih.gov In such studies, a library of compounds is docked into the binding site of the target protein, and the binding energies are calculated to rank the compounds based on their predicted affinity. This process can efficiently filter large compound libraries to a manageable number of candidates for experimental validation.

Molecular docking studies on isoxazole derivatives have also been instrumental in identifying potential inhibitors for enzymes like carbonic anhydrase. acs.org These studies not only predict the binding affinity but also elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a docking study of isoxazole derivatives into the active site of carbonic anhydrase can reveal critical interactions with key amino acid residues, guiding the design of more potent and selective inhibitors. acs.org

Furthermore, the benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets with high affinity. nih.govnih.gov This versatility makes computational screening particularly valuable for exploring the polypharmacology of this compound and its analogues, potentially uncovering novel therapeutic applications. The screening process often involves docking the compounds against a panel of targets associated with a specific disease area, such as neurodegenerative disorders or infectious diseases.

A representative workflow for the computational screening of this compound analogues is presented in the table below.

StepDescriptionRepresentative Tools/Software
1. Ligand PreparationGeneration of the 3D structure of this compound and its analogues, followed by energy minimization.ChemDraw, Avogadro, Gaussian
2. Target Selection & PreparationIdentification of potential protein targets from databases (e.g., PDB) and preparation of the receptor by removing water molecules, adding hydrogens, and defining the binding site.Protein Data Bank (PDB), MOE, AutoDockTools
3. Molecular DockingDocking of the prepared ligands into the active site of the selected protein targets to predict binding conformations and affinities.AutoDock Vina, Glide, GOLD
4. Scoring & RankingUse of scoring functions to rank the docked poses and compounds based on their predicted binding energies.X-Score, DrugScore, MOE
5. Post-Docking AnalysisVisualization and analysis of the binding modes to identify key intermolecular interactions.PyMOL, Chimera, LigPlot+
6. Virtual ScreeningHigh-throughput docking of a large library of analogues against a specific target or a panel of targets.ZINC database, PubChem, Raccoon
7. Hit SelectionSelection of the most promising compounds for experimental validation based on docking scores, interaction patterns, and other criteria.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are crucial for understanding how modifications to the molecular structure influence their therapeutic effects, thereby guiding the design of more potent and selective drug candidates.

Derivation and Validation of QSAR Models

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For benzisoxazole and isoxazole derivatives, such datasets are often generated from in vitro assays against a specific biological target. mdpi.comnitech.ac.jp Subsequently, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are then used to derive a mathematical equation that correlates the molecular descriptors with the biological activity. nih.govmdpi.com The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation procedures. nih.govresearchgate.net Internal validation techniques like leave-one-out cross-validation (q²) are used to evaluate the model's robustness, while external validation, using a separate test set of compounds, assesses its ability to predict the activity of new, untested molecules. A high correlation coefficient (R²) for the training set and a high predictive correlation coefficient (R²_pred) for the test set are indicative of a reliable QSAR model. mdpi.com

Selection and Interpretation of Molecular Descriptors

The selection of appropriate molecular descriptors is a critical aspect of QSAR modeling, as they are the variables that encode the structural information of the molecules. These descriptors can be broadly categorized into several classes:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D coordinates of the atoms and encompass steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties.

For isoxazole and benzisoxazole derivatives, a combination of these descriptors is often employed to capture the diverse structural features that influence their biological activity. mdpi.comnitech.ac.jp For example, in a QSAR study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, descriptors related to hydrophobicity, steric bulk, and electronic properties were found to be significant. mdpi.com The interpretation of the selected descriptors provides valuable insights into the structure-activity relationship. A positive coefficient for a particular descriptor in the QSAR equation suggests that increasing the value of that descriptor enhances the biological activity, while a negative coefficient indicates the opposite.

Descriptor TypeExampleRelevance to this compound Analogues
Topological Kappa Shape IndicesDescribes molecular shape and branching, influencing receptor fit.
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons in interactions.
Electronic Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the molecule's ability to accept electrons in interactions.
Steric Molar Refractivity (MR)Encodes information about the volume of the molecule and its polarizability.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Represents the hydrophobicity of the molecule, affecting its membrane permeability and binding to hydrophobic pockets in receptors.

Principal Component Analysis (PCA) in SAR Modeling

Principal Component Analysis (PCA) is a statistical technique often used in conjunction with QSAR and Structure-Activity Relationship (SAR) studies. When dealing with a large number of molecular descriptors, many of them can be highly correlated, leading to redundancy and potential issues in model building. PCA addresses this by transforming the original set of correlated descriptors into a new set of uncorrelated variables called principal components (PCs).

Each principal component is a linear combination of the original descriptors, and they are ordered such that the first few PCs capture the majority of the variance in the data. In the context of SAR modeling for compounds like this compound and its analogues, PCA can be used for:

Dimensionality Reduction: By selecting the first few PCs that explain a significant portion of the data's variance, the complexity of the dataset can be reduced without losing substantial information. This simplified dataset can then be used for building more robust QSAR models.

Visualization of Chemical Space: A plot of the first two or three principal components can be used to visualize the distribution of the compounds in the chemical space. This can help in identifying clusters of similar compounds and understanding the diversity of the dataset.

Outlier Detection: Compounds that lie far from the rest of the data points in the PCA plot can be identified as potential outliers, which may need further investigation.

By applying PCA, researchers can gain a better understanding of the underlying structure of their data and build more reliable and interpretable QSAR models for benzisoxazole derivatives.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of crystal packing and intermolecular interactions is fundamental to understanding the solid-state properties of pharmaceutical compounds, including their stability, solubility, and bioavailability. For this compound and its analogues, techniques like Hirshfeld surface analysis provide detailed insights into how these molecules arrange themselves in a crystal lattice and the nature of the forces that govern this arrangement. researchgate.netnih.gov

Studies on related heterocyclic systems, such as benzoxazole (B165842) and benzimidazole (B57391) derivatives, have demonstrated the utility of Hirshfeld surface analysis in elucidating their crystal structures. researchgate.netnih.gov These analyses typically reveal the prevalence of various non-covalent interactions, including:

Hydrogen Bonds: Both classical (e.g., O-H···N, N-H···O) and weak (e.g., C-H···O, C-H···F) hydrogen bonds often play a crucial role in directing the crystal packing. researchgate.netresearchgate.net

π-π Stacking Interactions: The aromatic rings of the benzo[d]isoxazole core can engage in π-π stacking, contributing to the stability of the crystal lattice.

Halogen Bonds: The fluorine atom in this compound can participate in halogen bonding (C-F···O/N), which is an increasingly recognized interaction in crystal engineering.

van der Waals Forces: A significant portion of the intermolecular contacts are typically attributed to non-specific van der Waals forces, particularly H···H interactions. nih.gov

The quantitative contributions of these different interactions can be visualized using fingerprint plots derived from the Hirshfeld surface. For instance, a typical analysis might reveal the percentage contributions of various contacts as shown in the hypothetical table below for a benzisoxazole analogue.

Interaction TypePercentage ContributionSignificance in Crystal Packing
H···H45%Predominant van der Waals contacts.
C···H/H···C20%Indicates close contacts between carbon and hydrogen atoms.
O···H/H···O15%Represents C-H···O hydrogen bonds.
F···H/H···F10%Highlights the role of the fluorine substituent in C-H···F interactions.
N···H/H···N5%Suggests the presence of N-H···N or C-H···N hydrogen bonds.
C···C5%Corresponds to π-π stacking interactions.

By analyzing the crystal packing and intermolecular interactions of this compound and its analogues, researchers can gain a deeper understanding of their solid-state behavior, which is critical for formulation development and ensuring the quality and performance of the final drug product.

Structure Activity Relationship Sar Studies of 5 Fluoro 3 Methylbenzo D Isoxazole and Benzo D Isoxazole Derivatives

Influence of Fluorine Substitution on Biological Activity Profiles

The introduction of fluorine into a molecule can significantly alter its chemical and biological properties. nih.gov In the context of benzo[d]isoxazole derivatives, fluorine substitution has been shown to have a profound effect on their activity.

For instance, in a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole urea (B33335) and thiourea (B124793) derivatives, the presence of electron-withdrawing groups like trifluoromethyl and chloro was found to enhance antimicrobial activity. rsc.org This suggests that the electronic properties imparted by fluorine and other halogens can increase the binding energy of these molecules with their microbial targets, thereby boosting their potency. rsc.org

In another study on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a fluoro substitution at the ortho position of a benzoic acid moiety was well-tolerated and did not significantly alter the compound's conformation. nih.gov This highlights that the strategic placement of fluorine can be used to fine-tune the electronic properties of a molecule without causing major structural disruptions. nih.gov

The following table summarizes the effect of fluorine and other substituents on the antimicrobial activity of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives. rsc.org

CompoundSubstituentAntimicrobial Activity
111 TrifluoroActive against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa
112 ChloroActive against Bacillus subtilis and Staphylococcus aureus
113 TrifluoroActive against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa

Impact of the Methyl Group at Position 3 on Pharmacological Properties

The methyl group at the C-3 position of the benzo[d]isoxazole ring also plays a significant role in determining the pharmacological profile of these compounds. While specific studies focusing solely on the 3-methyl group in 5-fluoro-3-methylbenzo[d]isoxazole are limited, broader research on benzo[d]isoxazole derivatives provides valuable insights.

For example, in a study of benzo[d]isoxazole derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, the core structure of benzo[d]isoxazole-3-carboxamide was found to be crucial for activity. nih.gov The presence of a substituent at the 3-position is a common feature in many biologically active isoxazole-containing drugs. rsc.org The nature of this substituent can significantly modulate the compound's interaction with its biological target.

Systematic Substituent Effects on the Benzo[d]isoxazole Scaffold

The biological activity of benzo[d]isoxazole derivatives can be systematically tuned by altering the substituents on the benzo[d]isoxazole scaffold. These effects can be broadly categorized into electronic, steric, and lipophilic contributions.

Electronic Effects (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the benzo[d]isoxazole ring system can have a dramatic impact on biological activity.

Electron-Withdrawing Groups: As mentioned earlier, the presence of electron-withdrawing groups like trifluoromethyl and chloro on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives enhanced their antimicrobial activity. rsc.org In another example, benzisoxazole derivatives bearing an electron-withdrawing nitro group showed good anti-inflammatory activity. nih.gov Theoretical studies on benzothiazole (B30560) derivatives, a related heterocyclic system, have shown that electron-withdrawing groups like nitro (-NO2) can lower the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. nih.gov

Electron-Donating Groups: Conversely, benzisoxazole derivatives with electron-donating groups such as methyl and methoxy (B1213986) exhibited prominent antioxidant activity. nih.gov In studies on indolecarbaldehyde derivatives, electron-donating groups at specific positions were found to increase the yield of cyclization products, indicating their influence on reactivity. acs.org Theoretical studies on benzothiazole derivatives suggest that electron-donating groups like methyl (-CH3) can enhance hole injection aptitude. nih.gov

A study on benzo[c] nih.govnih.govdntb.gov.uathiadiazole-based polymers also highlighted that an electron-donating methoxy substituent increased the highest occupied molecular orbital (HOMO) energy level and enhanced charge transfer. elsevierpure.com

The table below illustrates the influence of electronic effects of substituents on the biological activities of benzisoxazole derivatives. nih.gov

CompoundSubstituentBiological Activity
33 Methyl (electron-donating)Prominent antioxidant activity
34 Methoxy (electron-donating)Prominent antioxidant activity
35 Nitro (electron-withdrawing)Good anti-inflammatory activity
36 Nitro (electron-withdrawing)Good anti-inflammatory activity

Steric and Lipophilic Contributions to Activity

The size, shape (steric effects), and fat-solubility (lipophilicity) of substituents also play a critical role in the activity of benzo[d]isoxazole derivatives.

In a study of trisubstituted isoxazoles, linkers that increased the lipophilicity (clogP) of the compounds, such as ether, thioether, and methylated amine, were predicted to be beneficial for affinity. nih.gov However, the study also found that a thioether linkage resulted in significantly lower potency compared to an ether linkage, possibly due to slight changes in bond angle and length, highlighting the importance of steric factors. nih.gov The restricted rotation of a methylated amine linker was also suggested to contribute to a drop in potency. nih.gov

Conformational Requirements for Optimized Biological Potency

The three-dimensional arrangement of a molecule (conformation) is critical for its interaction with a biological target. For benzo[d]isoxazole derivatives, specific conformational features are often required for optimal potency.

In the study of trisubstituted isoxazoles as RORγt ligands, co-crystal structures revealed a common binding pose for active compounds, with the C-3, C-4, and C-5 isoxazole (B147169) substituents anchored in the same position within the allosteric binding site. nih.gov The conformation of a flexible ether linker was also identified as a potential contributor to potency. nih.gov

A study on spirooxindole derivatives highlighted a highly twisted molecular structure, which was thought to suppress tight packing between molecules and could be beneficial for certain material applications. acs.org This illustrates how conformational preferences can influence not only biological activity but also physicochemical properties.

Furthermore, studies on benzo[d]isothiazolyloxypropanolamine derivatives, which are structurally related to benzo[d]isoxazoles, showed that the (S)-enantiomers had a higher degree of antagonism at β-adrenoceptors than the (R)-enantiomers, emphasizing the importance of stereochemistry for biological activity. nih.gov

Role of Halogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

Non-covalent interactions, such as hydrogen bonds and halogen bonds, are fundamental to molecular recognition, the process by which molecules selectively bind to one another.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. While direct evidence for halogen bonding in this compound is not extensively reported in the provided context, the known ability of fluorine to participate in such interactions suggests it could be a factor in its biological activity.

More broadly, non-covalent interactions are crucial for the binding of benzo[d]isoxazole derivatives to their targets. For example, molecular docking studies of a benzo[d]isothiazole derivative (D7) with the PD-L1 protein revealed key interactions, including those involving a biphenyl (B1667301) group. nih.gov Similarly, the study of spirocyclic compounds derived from indolecarbaldehydes highlighted the synergistic effects of intramolecular hydrogen bonds and π–π interactions in stabilizing the molecular framework. acs.org The detailed study of non-covalent interactions in cobalt(III) complexes using Hirshfeld surface analysis also underscores the importance of these forces in determining molecular architecture. rsc.org

Biological Activities and Mechanistic Insights of 5 Fluoro 3 Methylbenzo D Isoxazole and Its Analogues Pre Clinical Investigations

Anticancer Potential and Molecular Mechanisms

Isoxazole (B147169) derivatives have emerged as a promising class of compounds with significant anticancer potential. nih.govespublisher.com Their mechanisms of action are diverse, ranging from direct cytotoxicity to the specific inhibition of key proteins involved in cancer cell proliferation and survival.

A significant body of research has demonstrated the cytotoxic effects of isoxazole analogues against a wide array of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth.

For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine exhibited anti-cancer activity against human colon carcinoma (Colo205), leukemia (U937), breast cancer (MCF7), and lung cancer (A549) cell lines. semanticscholar.orgresearchgate.net These compounds were particularly effective against the Colo205 cell line, with IC50 values in the low micromolar range. semanticscholar.orgresearchgate.net Similarly, novel synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant antiproliferative activities against human chronic myelogenous leukemia (K562) and glioblastoma (U251-MG, T98G) cells. nih.govresearchgate.net

The table below summarizes the in vitro cytotoxicity of selected isoxazole analogues against various cancer cell lines.

Compound TypeCell LineCancer TypeIC50 (µM)Reference
Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineColo205Colon5.04–13 semanticscholar.orgresearchgate.net
5-imidazole-3-methylbenz[d]isoxazole derivative (Y16526)MV4;11Acute Myeloid Leukemia0.26 nih.gov
5-imidazole-3-methylbenz[d]isoxazole derivative (Y16524)MV4;11Acute Myeloid Leukemia0.49 nih.gov
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i)MV4-11Acute Myeloid Leukemia<0.001 nih.gov
3,4-disubstituted isoxazole derivativeGeneric Cancer CellsNot Specified14 nih.gov

The anticancer activity of 5-Fluoro-3-methylbenzo[d]isoxazole analogues is often attributed to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival.

FLT3 Inhibition : FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML). d-nb.inforesearchgate.net Isoxazole-containing compounds have been developed as potent FLT3 inhibitors. A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives showed high potency against FLT3-ITD (internal tandem duplication) mutations, which are associated with a poor prognosis in AML. nih.gov One compound, 16i, was particularly effective in inhibiting the phosphorylation of FLT3. nih.gov

Hsp90 Inhibition : Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer, making it an attractive therapeutic target. atlasgeneticsoncology.orgresearchgate.net Several isoxazole-based scaffolds have been identified as Hsp90 inhibitors. nih.govunife.it For example, novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives were designed as Hsp90 inhibitors, and their activity was confirmed by the suppression of Hsp90 client proteins like HER2, EGFR, and AKT. rsc.org

BRD4 and CBP/p300 Bromodomain Inhibition : Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and regulate gene expression. nih.gov The bromodomain and extra-terminal (BET) family, particularly BRD4, and the CREB-binding protein (CBP)/p300 are important targets in oncology. A 3-methyl-benzo[d]isoxazole scaffold was identified as a BRD4 inhibitor. nih.gov Furthermore, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been developed as highly potent and selective inhibitors of the CBP/p300 bromodomain, showing promise for the treatment of AML. nih.gov Compounds Y16524 and Y16526 bound to the p300 bromodomain with IC50 values of 0.01 µM and 0.03 µM, respectively. nih.gov

JAK2 Inhibition : The Janus kinase (JAK) family, particularly JAK2, is involved in signaling pathways that can become dysregulated in myeloproliferative neoplasms. nih.govbohrium.com While many JAK2 inhibitors feature other heterocyclic cores, the development of isoxazole-based kinase inhibitors suggests the potential for this scaffold to be adapted for JAK2 inhibition. nih.gov

CDK2 Inhibition : Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a valid strategy for cancer therapy. nih.govnih.gov Molecular docking studies have suggested that certain oxazole derivatives can bind to the ATP-binding site of CDK2, indicating their potential as inhibitors. researchgate.net

Tubulin Polymerization Inhibition : Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.govresearchgate.net Isoxazole derivatives have been reported to act as anticancer agents by disrupting tubulin polymerization. nih.gov This action leads to a breakdown of the microtubule network, mitotic arrest, and ultimately, cell death. johnshopkins.edu

TargetCompound ClassInhibitory Concentration (IC50)Reference
FLT3 KinaseOxindole-based FLT3 inhibitors1.45 - 2.49 µM semanticscholar.org
Hsp903,4-disubstituted isoxazole14 µM (cytotoxicity) nih.gov
p300 Bromodomain5-imidazole-3-methylbenz[d]isoxazole (Y16524)0.01 µM nih.gov
p300 Bromodomain5-imidazole-3-methylbenz[d]isoxazole (Y16526)0.03 µM nih.gov
CDK2/cyclin A2Synthetic flavones6.17 - 7.19 µM imrpress.com
Tubulin PolymerizationBenzimidazole (B57391) derivative (7n)5.05 µM nih.gov

A common outcome of the cytotoxic and target-inhibitory activities of isoxazole analogues is the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Studies on various isoxazole derivatives have consistently shown an ability to cause cell cycle arrest, often at the G2/M or G0/G1 phase. semanticscholar.orgresearchgate.netrsc.org For example, treatment of colon cancer cells with a promising isoxazole derivative led to G2/M cell cycle arrest. semanticscholar.orgresearchgate.net This arrest prevents the cancer cells from dividing and proliferating.

Following cell cycle arrest, these compounds often trigger apoptosis. The molecular mechanisms can involve the activation of the tumor suppressor protein p53, which in turn alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. semanticscholar.org This shift leads to the activation of caspases, the executioner enzymes of apoptosis. semanticscholar.org Isoxazole derivatives have been shown to induce both early and late apoptosis in leukemia and glioblastoma cell lines. nih.govresearchgate.net The induction of apoptosis is a critical feature of an effective anticancer agent, as it leads to the safe and efficient elimination of tumor cells. nih.govmdpi.com

The antimitotic activity of certain isoxazole analogues is directly linked to their ability to inhibit tubulin polymerization. nih.gov By preventing the formation of microtubules, these compounds disrupt the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. nih.govresearchgate.net This disruption leads to mitotic arrest, where the cell is unable to complete mitosis. Prolonged mitotic arrest can trigger apoptosis. Immunofluorescence studies have visually confirmed that treatment with such compounds causes disorder and fragmentation of the microtubule network within cancer cells. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The isoxazole ring is a versatile scaffold that is also found in compounds with a broad range of antimicrobial activities. researchgate.netnih.gov

Antibacterial Activity : Isoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netijrrjournal.com Studies have reported noteworthy effects against pathogens such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netmdpi.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a key parameter in these studies. For some derivatives, MIC values are comparable to standard antibiotics. researchgate.net For example, novel triazole-isoxazole hybrids have shown a strong antibacterial response against E. coli and P. aeruginosa. mdpi.com

Antifungal Activity : In addition to antibacterial effects, some isoxazole compounds have shown significant activity against pathogenic fungi. researchgate.net In antifungal tests, certain derivatives were active against Candida albicans, a common cause of opportunistic infections. researchgate.netnih.gov

Antiviral Activity : The antiviral potential of isoxazole derivatives has also been explored. nih.gov Novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and found to have potent in vivo antiviral activities against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Other studies have investigated isoxazole-related compounds against human viruses, indicating the broad potential of this chemical class. mdpi.comnih.gov

The table below provides a summary of the antimicrobial activity of selected isoxazole analogues.

Compound TypeMicroorganismActivity TypeMIC (µg/mL)Reference
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole analogueS. aureusAntibacterial31.25 researchgate.net
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole analogueB. cereusAntibacterial62.5 researchgate.net
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole analogueP. aeruginosaAntibacterial15.62 researchgate.net
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j)Gram-positive bacteriaAntibacterial0.25 nih.gov
Isoxazole-amide derivative (7t)Tobacco Mosaic Virus (TMV)AntiviralNot specified (High activity) nih.gov
Isoxazole-amide derivative (7t)Cucumber Mosaic Virus (CMV)AntiviralNot specified (High activity) nih.gov

Inhibition of Biofilm Formation

The ability of microorganisms to form biofilms on various surfaces is a significant contributor to their pathogenicity and resistance to antimicrobial agents. Research into isoxazole derivatives has revealed their potential as anti-biofilm agents. While specific studies on this compound are not detailed in the reviewed literature, investigations into its analogues, particularly those containing the 3-methyl-isoxazole core, provide valuable insights.

A study focusing on a series of 15 isoxazole derivatives identified two compounds with pronounced antimicrobial and anti-biofilm properties. nih.gov The derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (coded as PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (coded as PUB10), demonstrated significant activity against key wound pathogens. nih.govresearchgate.net

These compounds were particularly effective against biofilms of the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Pseudomonas aeruginosa, and the fungus Candida albicans. nih.govresearchgate.net In microplate models, both PUB9 and PUB10 were capable of reducing more than 90% of biofilm-forming cells, indicating a strong inhibitory effect on biofilm formation and maturation. nih.govresearchgate.net The minimal inhibitory concentration (MIC) for PUB9 against Staphylococcus aureus was found to be exceptionally low, highlighting its potent antimicrobial action. nih.gov These findings suggest that the 3-methyl-isoxazole scaffold is a promising structural motif for the development of novel agents to combat biofilm-related infections. researchgate.net

Antiviral Efficacy (e.g., Anti-HIV, Human Cytomegalovirus (HCMV))

The benzisoxazole scaffold is recognized in pharmacology for its broad range of biological activities, including antiviral potential. nih.gov Research has highlighted the importance of this structural class in the development of anti-HIV agents. nih.gov While specific data on this compound is limited, the general promise of the benzisoxazole core suggests a potential avenue for further investigation in HIV research.

Regarding Human Cytomegalovirus (HCMV), a β-herpesvirus that poses a significant threat to immunocompromised individuals, the search for effective and safe therapeutic agents is ongoing. chim.it While various heterocyclic compounds have been investigated as potential HCMV inhibitors, the available scientific literature does not provide direct evidence of anti-HCMV activity for this compound or its close analogues. chim.itacs.org Research into HCMV protease inhibitors has identified other molecular structures, such as certain monobactams, as active against the virus. chim.it

Anti-inflammatory and Immunomodulatory Properties

Secretory phospholipase A2 (sPLA2) is a key enzyme implicated in various inflammatory diseases due to its role in the production of pro-inflammatory mediators. nih.gov Consequently, inhibitors of sPLA2 are considered valuable therapeutic agents. A series of novel indole-containing isoxazole derivatives has been synthesized and evaluated for sPLA2 inhibitory activity. nih.gov

In this study, all tested compounds (designated 10a-10o) demonstrated significant inhibition of sPLA2 in both in vitro and in vivo models. nih.gov Among these, one analogue, N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride (compound 10o), exhibited particularly potent sPLA2 inhibition, with activity comparable or superior to that of the positive control, ursolic acid. nih.gov These results underscore the potential of the isoxazole scaffold in designing effective anti-inflammatory agents that target the sPLA2 enzyme. nih.gov

Analogues of this compound have shown promise in modulating key inflammatory pathways. The benzisoxazole scaffold is associated with anti-inflammatory properties, which are exerted through various mechanisms, including the modulation of cytokine signaling. nih.govacs.org

Certain isoxazole derivatives function as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. By inhibiting PDE4, these compounds can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-17 (IL-17), and interferon-gamma (IFN-γ). nih.gov For instance, a novel class of 3-amino-7-phthalazinylbenzoisoxazole-based inhibitors has been shown to be highly potent in cell-based assays, indicating their ability to interfere with aberrant cytokine signaling that drives inflammatory diseases. acs.org

Furthermore, studies on isoxazoline-acylhydrazone derivatives have demonstrated their ability to reduce leukocyte migration and decrease the levels of key inflammatory cytokines TNF-α and IL-1β in a carrageenan-induced air pouch model in mice. researchgate.net Other research has pointed to the potential of 3-methylbenzo[d]isoxazole (B15219) derivatives in modulating the integrated stress response (ISR) pathway, which could be a therapeutic strategy for treating inflammatory diseases. google.com

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant potential of isoxazole derivatives has been substantiated through various in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods used to evaluate the radical-scavenging properties of chemical compounds. nih.govmdpi.comnih.govmdpi.com

A study on fluorophenyl-isoxazole-carboxamide derivatives, which are structural analogues, revealed potent antioxidant activity in the DPPH assay. nih.govresearcher.life The stable DPPH radical exhibits a deep purple color that changes to yellow upon reacting with an antioxidant compound that can donate a hydrogen atom. nih.gov The decrease in absorbance is proportional to the compound's radical scavenging capacity. In this study, two compounds in particular, 2a (N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) and 2c (3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamide), demonstrated high antioxidant potency with IC50 values significantly lower than that of the standard antioxidant, Trolox. nih.gov These findings highlight the capacity of the fluorophenyl-isoxazole structure to effectively neutralize free radicals, suggesting a role in mitigating oxidative stress. nih.govresearcher.life

Impact on Cellular Redox Homeostasis

The isoxazole nucleus is a component of various compounds investigated for their ability to modulate cellular redox balance. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous pathological conditions. Isoxazole derivatives have shown promise as antioxidant agents in several preclinical models.

A series of 3,5-disubstituted isoxazoles were evaluated for their cytoprotective and anti-aging properties. nih.gov One compound, featuring a phenolic group and a 6-hydroxychroman group, was identified as a potent antioxidant and anti-aging agent. nih.gov Further studies on bis-heterocycles containing oxazolyl/thiazolylsulfonylmethyl isoxazoles also demonstrated antioxidant activity, which was enhanced by the presence of electron-donating substituents on the aromatic ring. nih.gov

In other research, fluorophenyl-isoxazole-carboxamide derivatives were assessed for their scavenging activity against the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.gov Two compounds, in particular, demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, proving more potent than the positive control, Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov Similarly, a series of isoxazole-based chalcones and dihydropyrazoles exhibited significant antioxidant activity; a chalcone (B49325) derivative with three methoxy (B1213986) groups on the phenyl ring was found to be the most potent, with an IC50 of 5 µg/mL, equivalent to the standard gallic acid. mdpi.com

Table 1: Antioxidant Activity of Selected Isoxazole Analogues

Compound Type Assay Key Findings Reference
Fluorophenyl-isoxazole-carboxamides DPPH radical scavenging Compound 2a showed potent activity (IC50 = 0.45 µg/ml) compared to Trolox (IC50 = 3.10 µg/ml). nih.gov
Isoxazole-based Chalcone DPPH radical scavenging Compound 28 (with 2,4,6-trimethoxy substitution) was the most potent (IC50 = 5 µg/mL). mdpi.com
3,5-disubstituted isoxazole Stress resistance in human fibroblasts Compound 115 (with phenolic and 6-OH chroman groups) was a potent antioxidant. nih.gov
Bis(styryl)isoxazoles Antioxidant evaluation Curcuminoid-derived compounds showed notable antioxidant properties. nih.gov

These findings collectively suggest that the isoxazole scaffold is a viable template for the development of novel antioxidant agents that may help restore cellular redox homeostasis.

Other Pharmacological Applications

The isoxazole and benzo[d]isoxazole frameworks are present in numerous compounds demonstrating significant analgesic and anticonvulsant activities in preclinical studies. nih.gov

Analgesic Activity: Several isoxazole derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) effects. A series of pyrazolyl isoxazolines and isoxazoles displayed efficacy comparable to the standard drugs pentazocine and aspirin. nih.gov Another study identified an isoxazole derivative that exhibited the best analgesic profile in a series designed as nicotinic acetylcholine receptor (nAChR) ligands. nih.gov

Anticonvulsant Activity: The anticonvulsant potential of isoxazole derivatives is well-documented. nih.govpharmahealthsciences.net A study focusing on novel benzo[d]isoxazole derivatives identified a potent compound, Z-6b, which provided strong protection against maximal electroshock (MES)-induced seizures, with an ED50 value of 20.5 mg/kg and a high protective index of 10.3. nih.gov Mechanistic studies revealed that Z-6b acts by selectively blocking the voltage-gated sodium channel NaV1.1, with minimal inhibition of other subtypes like NaV1.2, NaV1.3, and NaV1.6. nih.gov

In another investigation, 25 novel bicyclic isoxazole analogues were evaluated in both MES and pentylenetetrazole (PTZ)-induced seizure models. pharmahealthsciences.net Twelve of these compounds showed significant anticonvulsant activity in both models, indicating a broad spectrum of action. pharmahealthsciences.net

Table 2: Preclinical Anticonvulsant Activity of Isoxazole Analogues

Compound/Series Seizure Model Key Findings Mechanism of Action (if reported) Reference
Benzo[d]isoxazole derivative (Z-6b) Maximal Electroshock (MES) High protection with ED50 of 20.5 mg/kg. Selective blocker of NaV1.1 channels. nih.gov
Bicyclic Isoxazole Analogues MES and Pentylenetetrazole (PTZ) 12 out of 25 compounds showed significant activity in both models. Not specified. pharmahealthsciences.net
Pyrrolidine-2,5-dione derivative (Compound 14) MES, scPTZ, 6 Hz Showed robust, broad-spectrum anticonvulsant activity (ED50 MES = 49.6 mg/kg). Inhibition of sodium and calcium currents. mdpi.com

The isoxazole moiety is a key structural feature in compounds investigated for their potential to treat central nervous system disorders, including depression, and to provide neuroprotection. rsc.org

Antidepressant Effects: Preclinical studies have highlighted the antidepressant potential of isoxazole derivatives. nih.gov A novel heterocyclic tryptophan-hybrid derivative containing an isoxazole ring demonstrated significant antidepressant activity in the forced-swimming test in mice, with its effect being more potent than the control agent L-tryptophan. nih.gov The isoxazole scaffold has also been incorporated into compounds designed as selective α4β2-nicotinic acetylcholine receptor partial agonists for potential use in depression treatment. mdpi.com

Neuroprotective Effects: Isoxazole derivatives are being explored for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases. rsc.org Research into 3,4-diaryl isoxazoles led to the identification of potent dual inhibitors of p38α MAP kinase and CK1δ, enzymes implicated in neuroinflammatory processes. nih.gov

Table 3: Neuropharmacological Activities of Isoxazole Analogues

Compound Type Activity Preclinical Model/Target Key Findings Reference
Heterocyclic tryptophan-hybrid Antidepressant Forced-swimming test (mice) More potent than L-tryptophan at a 100 mg/kg dose. nih.gov
3,4-diaryl isoxazoles Neuroprotective (potential) p38α MAP kinase and CK1δ inhibition Compounds 13 and 14 were highly potent dual inhibitors. nih.gov
Isoxazole analogues of sazetidine-A Antidepressant (potential) α4β2-nicotinic acetylcholine receptor Developed as selective partial agonists. mdpi.com

Several isoxazole-containing compounds have been evaluated for their efficacy against various parasites, demonstrating the potential of this heterocyclic system in developing new anti-infective agents.

A series of isoxazole and triazole derivatives were screened for in vitro antiprotozoal activity. nih.gov An isoxazole analogue, compound 3 , showed the most potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with an IC50 value of 1.82 μM. nih.gov Other isoxazole analogues in the same study also exhibited antitrypanosomal activity. nih.gov

Furthermore, isoxazole-containing heteroretinoid derivatives have shown in vivo antileishmanial activity against Leishmania donovani in hamster models, indicating their potential for treating visceral leishmaniasis. nih.gov

Table 4: Antiparasitic Activity of Selected Isoxazole Analogues

Compound/Series Target Parasite Activity Type Key Findings Reference
Isoxazole analogue (3 ) Trypanosoma brucei In vitro Potent activity with an IC50 of 1.82 μM. nih.gov
Isoxazole analogue (1 ) Trypanosoma brucei In vitro Antitrypanosomal activity with an IC50 of 17.89 μM. nih.gov
Isoxazole analogue (4 ) Trypanosoma brucei In vitro Antitrypanosomal activity with an IC50 of 10.38 μM. nih.gov
Isoxazole-containing heteroretinoids Leishmania donovani In vivo (hamster) Demonstrated antileishmanial activity. nih.gov

Derivatization and Chemical Modification Strategies for Benzo D Isoxazole Scaffold Optimization

Synthesis of Fused Benzo[d]isoxazole Systems

Fusing additional rings to the benzo[d]isoxazole scaffold is a sophisticated strategy to create rigid, conformationally constrained analogues with novel three-dimensional shapes. This approach can lead to enhanced binding affinity and selectivity for biological targets. Synthetic routes to fused systems often involve intramolecular cyclization reactions. For instance, a common method involves the intramolecular nitrile oxide cycloaddition. mdpi.com Another approach is the cyclocondensation of a suitably functionalized benzo[d]isoxazole with a reagent that can form a new ring. For example, reacting a benzo[d]isoxazole derivative containing a dione moiety with hydroxylamine (B1172632) hydrochloride can yield a new fused isoxazole (B147169) ring. mdpi.com

Palladium-catalyzed reactions have also been employed for creating fused systems, such as the C-H arylation of a tetrahydrobenzo[c]isoxazole to form a 3-phenylbenzoisoxazole, demonstrating a method to append aromatic systems directly onto the core structure. mdpi.com These strategies allow for the creation of diverse polycyclic structures, significantly expanding the chemical space around the parent scaffold.

Introduction of Diverse Chemical Moieties

Attaching various chemical groups to the benzo[d]isoxazole core is a fundamental approach to modulate its physicochemical and pharmacological properties.

The introduction of alkyl, aryl, and heteroaryl groups can significantly influence the lipophilicity, solubility, and metabolic stability of the parent compound. These substitutions are typically achieved through cross-coupling reactions. Palladium-catalyzed direct C-H arylation has been successfully applied to isoxazoles, allowing for the selective formation of a carbon-carbon bond at the 5-position with various aryl iodides. nih.gov This method provides a direct way to introduce aryl diversity. Similarly, other metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be used if the benzo[d]isoxazole core is pre-functionalized with a halide or boronic acid derivative. The incorporation of fluorine atoms or fluoroalkyl groups into these substituents is a common tactic in drug design. nih.gov

Urea (B33335) and thiourea (B124793) moieties are valuable functional groups in drug design due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The synthesis of urea and thiourea derivatives of a fluorinated benzo[d]isoxazole scaffold, such as 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, typically involves the reaction of a core amine intermediate with various isocyanates or isothiocyanates. ias.ac.inresearchgate.net

For example, starting with 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride, the free base can be generated in situ using a base like triethylamine. Subsequent reaction with a substituted isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) in a suitable solvent like tetrahydrofuran (THF) yields the corresponding urea or thiourea derivative. ias.ac.in This straightforward approach allows for the systematic introduction of a wide array of substituents to probe for optimal target engagement.

Table 1: Synthesis of Urea and Thiourea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Entry Reagent Product Type R Group
1 4-Nitrophenyl isocyanate Urea 4-Nitrophenyl
2 4-Chlorophenyl isocyanate Urea 4-Chlorophenyl
3 4-Nitrophenyl isothiocyanate Thiourea 4-Nitrophenyl
4 4-Chlorophenyl isothiocyanate Thiourea 4-Chlorophenyl

This table is illustrative of the synthetic strategy described in the literature for preparing urea and thiourea analogues of a fluoro-benzo[d]isoxazole scaffold. ias.ac.inresearchgate.net

Sulfonamides are a key class of functional groups found in numerous clinically used drugs. frontiersrj.comekb.eg They are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. frontiersrj.com For a benzo[d]isoxazole scaffold containing an amine handle, derivatization to a sulfonamide can be achieved by reaction with various aryl or alkyl sulfonyl chlorides. This modification introduces a tetrahedral sulfonamide group that can act as a hydrogen bond donor and acceptor. impactfactor.org

Phosphoramidates represent another important class of derivatives, often used to improve the pharmacokinetic properties of a molecule. taylorandfrancis.com The synthesis of phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has been reported via a multi-step, in situ process. nih.govresearchgate.net This process typically involves the reaction of phosphorus oxychloride with an alcohol or phenol, followed by the addition of an amine, and finally, the reaction with the amino-functionalized benzo[d]isoxazole core. This yields the final phosphoramidate product in good to excellent yields (78-96%). nih.govresearchgate.net

Table 2: Examples of Synthesized Phosphoramidate Derivatives

Compound ID Yield (%)
4b 86
4d 82
4h 92
4i 89

Data represents yields for selected phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as reported in the literature. nih.gov

Design of Hybrid Molecules Incorporating Other Bioactive Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. ijariit.com This can lead to compounds with dual modes of action or improved properties compared to the individual components. The benzo[d]isoxazole scaffold can be linked to other bioactive heterocyclic systems like quinazolinone, coumarin, or benzofuran. ijariit.comresearchgate.net

For instance, isoxazole-synchronized quinazolinone derivatives have been synthesized by condensing isoxazole-carbohydrazides with benzoxazinones. ijariit.com Another example involves the synthesis of benzofuran-isoxazole hybrids through a multistep process starting from 5-chlorosalicylaldehyde. researchgate.net These hybrid structures are designed to interact with multiple biological targets or to combine the favorable properties of each constituent ring system.

Lead Optimization and Structure-Based Drug Design Approaches

Modern lead optimization heavily relies on iterative cycles of design, synthesis, and testing, often guided by computational methods. nih.gov Structure-based drug design (SBDD) is particularly powerful when a high-resolution structure of the biological target is available. mdpi.com

For the benzo[d]isoxazole scaffold, computational docking can be used to predict the binding modes of designed analogues within a target's active site. nih.gov This allows for the rational design of modifications that enhance binding interactions, for example, by adding functional groups that can form new hydrogen bonds or hydrophobic interactions. An SBDD approach was used to develop isoxazole-containing benzamide derivatives, where docking studies guided the optimization of the scaffold to improve target engagement. nih.gov This process of analyzing co-crystal structures or homology models, identifying key interaction points (like adenine regions or ribose pockets in kinases), and designing modifications to exploit these interactions is central to optimizing lead compounds based on the 5-fluoro-3-methylbenzo[d]isoxazole scaffold. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules like 5-Fluoro-3-methylbenzo[d]isoxazole is a critical aspect of its journey from a laboratory curiosity to a potential therapeutic agent. Future research will increasingly focus on the development of innovative and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

One promising avenue is the adoption of green chemistry principles . This involves the use of less hazardous solvents, reducing reaction steps, and minimizing waste. For instance, researchers are exploring one-pot synthesis strategies and the use of water as a solvent, which significantly improves the environmental footprint of chemical processes. rsc.orgmdpi.com The development of catalytic systems, particularly those that are metal-free or utilize earth-abundant metals, is another key area. These approaches aim to replace traditional stoichiometric reagents that often generate significant waste. mdpi.com

Furthermore, the direct fluorination of the isoxazole (B147169) ring is a technique gaining traction. Methods utilizing reagents like N-fluorobenzenesulfonimide (NFSI) allow for the late-stage introduction of fluorine, offering a more streamlined and efficient route to fluorinated isoxazoles. academie-sciences.fr The ability to perform such reactions on a gram scale is a crucial step towards making these compounds more accessible for extensive biological evaluation. academie-sciences.fr

The exploration of flow chemistry and microwave-assisted synthesis also holds significant promise. These technologies can lead to faster reaction times, higher yields, and improved scalability, all of which are critical for the cost-effective production of drug candidates.

Discovery of Novel Biological Targets and Elucidation of Intricate Mechanisms of Action

The benzo[d]isoxazole scaffold is known to interact with a wide range of biological targets, and the addition of a fluorine atom can significantly modulate these interactions. nih.gov Future research will be dedicated to identifying novel biological targets for this compound and its derivatives, as well as unraveling the intricate details of their mechanisms of action.

The introduction of a fluorine atom can alter a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which in turn affects its biological activity. nih.gov For example, the small size of the fluorine atom allows it to mimic hydrogen in some enzymatic receptors, potentially leading to enhanced binding affinity. nih.gov

Recent studies on benzo[d]isoxazole derivatives have identified several promising targets. For instance, certain derivatives have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) , such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.org These kinases are crucial in cancer progression, making their inhibitors valuable therapeutic candidates.

Another exciting area of investigation is the inhibition of bromodomain and extra-terminal (BET) family proteins , which are key regulators of gene expression. nih.gov Benzo[d]isoxazole-containing compounds have been identified as potent BET bromodomain inhibitors, showing promise for the treatment of castration-resistant prostate cancer (CRPC). nih.gov The co-crystal structures of these inhibitors bound to their targets provide a solid foundation for further structure-based design and optimization. nih.gov

Future research will likely employ a combination of high-throughput screening, chemical proteomics, and computational modeling to identify new targets and elucidate the precise molecular interactions that govern the biological activity of this compound derivatives.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These powerful computational tools can analyze vast datasets, identify complex patterns, and generate novel molecular structures with desired properties, significantly accelerating the drug development pipeline.

For this compound, AI and ML can be applied in several key areas:

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired pharmacokinetic properties. nih.gov These models can explore a vast chemical space to identify novel and promising drug candidates.

Property Prediction: ML algorithms can be trained to predict the biological activity, toxicity, and other physicochemical properties of virtual compounds. This allows for the rapid screening of large libraries of potential derivatives without the need for time-consuming and expensive laboratory synthesis and testing.

Hit-to-Lead Optimization: Once a "hit" compound is identified, AI can be used to guide its optimization into a "lead" candidate with improved potency, selectivity, and drug-like properties. nih.gov Software platforms are now available that integrate generative AI with medicinal and computational chemistry expertise to streamline this process. nih.gov

Structure-Based Drug Design: By combining AI with structural biology data, researchers can design molecules that fit precisely into the binding site of a target protein, leading to higher potency and selectivity.

The use of AI and ML is expected to significantly reduce the time and cost associated with bringing new drugs to market, and the this compound scaffold provides a fertile ground for the application of these cutting-edge technologies.

Exploration of New Therapeutic Areas for Benzo[d]isoxazole-Based Agents

The versatile nature of the benzo[d]isoxazole scaffold suggests that its derivatives could find applications in a wide range of therapeutic areas beyond their currently established uses. nih.gov Future research will focus on systematically exploring these new possibilities.

Promising areas of investigation include:

Oncology: As previously mentioned, the ability of benzo[d]isoxazole derivatives to inhibit key cancer-related targets like RTKs and BET bromodomains makes them highly attractive as potential anticancer agents. acs.orgnih.govnih.gov Further research will likely focus on developing more selective and potent inhibitors for various types of cancer. The introduction of a fluorine atom has been shown to be advantageous in the design of some anticancer compounds. researchgate.net

Infectious Diseases: The benzo[d]isoxazole scaffold has shown potential as a source of new antimicrobial agents. nih.gov For example, derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.gov The development of new phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has yielded compounds with promising antimicrobial activity. nih.gov

Neurodegenerative Diseases: The central nervous system (CNS) is a key area of interest for benzo[d]isoxazole derivatives, with some compounds showing potential for the treatment of schizophrenia. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of some benzo[d]isoxazole derivatives suggest their potential use in treating a variety of inflammatory conditions.

Gout and Hyperuricemia: Recent studies have explored isoxazole derivatives as inhibitors of xanthine (B1682287) oxidase, a key enzyme in the production of uric acid. nih.gov This opens up the possibility of developing new treatments for gout and hyperuricemia based on the this compound scaffold.

A systematic screening of this compound and its analogs against a broad panel of biological targets will be crucial for uncovering new and unexpected therapeutic applications.

Design of Multi-Targeted and Polypharmacological Agents

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to a growing interest in the development of multi-targeted agents or polypharmacological drugs that can modulate several targets simultaneously.

The benzo[d]isoxazole scaffold, with its ability to interact with a variety of receptors and enzymes, is an ideal starting point for the design of such agents. nih.gov For example, research has already explored the development of benzo[d]isoxazole derivatives as multi-target antipsychotic agents with affinities for both dopaminergic and serotonergic receptors. nih.gov

Future research in this area will focus on the rational design of this compound derivatives that can selectively interact with a predefined set of targets implicated in a particular disease. This approach could lead to more effective therapies with improved efficacy and a reduced likelihood of drug resistance.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Fluoro-3-methylbenzo[d]isoxazole, and how can reaction yields be optimized?

  • Methodological Answer : Isoxazole derivatives are typically synthesized via cyclization reactions involving aldehydes/ketones and nitro compounds. For fluorinated derivatives like this compound, nitroethane oxidation to acetaldehyde intermediates followed by cyclization with fluorinated aromatic aldehydes is a common approach . Yield optimization can be achieved by controlling stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. Computational tools like differential reaction fingerprints (DRFP) may predict optimal conditions for low-yield reactions .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine integration. X-ray crystallography provides definitive structural proof, as demonstrated in Hirshfeld surface analyses of similar isoxazole derivatives . Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups like C-F (1100–1000 cm⁻¹) and isoxazole ring vibrations .

Q. What preliminary biological screening assays are recommended for assessing its antimicrobial potential?

  • Methodological Answer : Use standardized in vitro assays:

  • Antibacterial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.
  • Antifungal : Disk diffusion against C. albicans.
    Isoxazole derivatives with fluorine substituents often show enhanced activity due to increased lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for fluorinated isoxazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (HOMO-LUMO gaps, Fukui indices) to explain reactivity discrepancies. For example, DFT can clarify why 3-substituted derivatives (e.g., 3-(4-chlorophenyl)isoxazole) exhibit stronger enzyme inhibition than 5-substituted analogs by analyzing charge distribution and steric effects . Molecular dynamics simulations further validate binding interactions with targets like glutathione reductase .

Q. What strategies address low thermal stability in isoxazole-based liquid crystals (LCs) containing fluorine substituents?

  • Methodological Answer : Incorporating rigid amide/thiourea linkers improves mesophase stability. For fluorinated LCs, TGA analysis shows thiourea derivatives degrade faster than amides. Optimize mesophase range by balancing fluorine's electronegativity with alkyl chain length, as seen in SmA/Nematic phase studies .

Q. How do photodissociation pathways of this compound inform its reactivity in astrochemical environments?

  • Methodological Answer : Ultraviolet photodissociation experiments reveal low-energy conical intersections, leading to direct (C-O bond cleavage) and indirect (ring-opening) pathways. Branching ratios from time-resolved spectroscopy guide astrochemical models predicting isoxazole degradation in interstellar media .

Q. Why do minor structural changes (e.g., substituent position) drastically alter biological activity?

  • Methodological Answer : Case study: 3-(4-chlorophenyl)isoxazole inhibits glutathione reductase (IC₅₀ = 0.059 mM) twice as effectively as its 5-substituted analog. Docking studies show the 3-position aligns the Cl⁻ ion with the enzyme's active site, enabling semi-competitive inhibition . SAR-guided synthesis should prioritize substituent placement via scaffold-activity maps .

Key Recommendations

  • Prioritize fluorine-specific spectroscopic validation (¹⁹F NMR) to avoid misassignment of substituents.
  • Use metal-free synthetic routes (e.g., organocatalysts) for eco-friendly scale-up .
  • Cross-reference computational predictions (DFT, docking) with experimental assays to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.